![molecular formula C15H10ClF3O2 B1393911 3-{[3-(Trifluormethyl)benzyl]oxy}benzoylchlorid CAS No. 1160260-72-9](/img/structure/B1393911.png)

3-{[3-(Trifluormethyl)benzyl]oxy}benzoylchlorid

Übersicht

Beschreibung

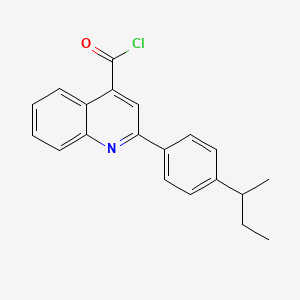

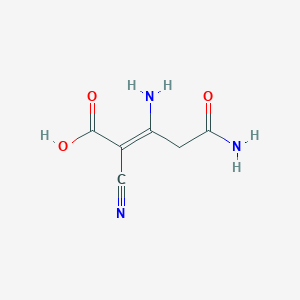

“3-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride” is a chemical compound with the molecular formula C15H10ClF3O2 and a molecular weight of 314.69 . It is used in proteomics research applications .

Synthesis Analysis

The synthesis of “3-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride” involves the preparation of intermediates, required for the synthesis of C-2 and C-3 substituted pyrazolo [1,5-a]pyrimidines .Molecular Structure Analysis

The molecular structure of “3-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride” can be represented as CF3C6H4CH2OCOC6H4Cl .Chemical Reactions Analysis

“3-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride” has been used in the preparation of intermediates, required for the synthesis of C-2 and C-3 substituted pyrazolo [1,5-a]pyrimidines .Physical and Chemical Properties Analysis

“3-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride” is a clear light yellow liquid . It has a density of 1.4±0.1 g/cm3, a boiling point of 185.5±0.0 °C at 760 mmHg, a vapour pressure of 0.7±0.3 mmHg at 25°C, an enthalpy of vaporization of 42.2±3.0 kJ/mol, a flash point of 75.5±27.3 °C, and an index of refraction of 1.467 .Wissenschaftliche Forschungsanwendungen

Synthese von Pyrazolo[1,5-a]pyrimidinen

Diese Verbindung wurde bei der Herstellung von Zwischenprodukten verwendet, die für die Synthese von C-2- und C-3-substituierten Pyrazolo[1,5-a]pyrimidinen erforderlich sind .

B-Raf-Kinase-Inhibitoren

Es wurde auch bei der Synthese einer Reihe von C-3-substituierten N-(3-(Pyrazolo[1,5-a]pyrimidin-7-yl)phenyl)-3-(trifluormethyl)benzamiden verwendet, die B-Raf-Kinase-Inhibitoren sind. Röntgenkristallographische Studien haben gezeigt, dass potente Inhibitoren an die B-Raf-Kinase binden .

Synthese von Dithiocarbamaten

Eine weitere Anwendung umfasst die Reaktion mit Natriumsalzen von N,N-disubstituierten Dithiocarbamidsäuren, um eine Reihe von Dithiocarbamaten zu erhalten .

Synthese von Benzamiden

Es wurde bei der Synthese von 4-Nitro-3-trifluormethyl-[N-(4-hydroxyphenyl)]benzamid verwendet .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

3-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride plays a significant role in biochemical reactions, particularly in the field of proteomics. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to react with sodium salts of N,N-disubstituted dithiocarbamic acids to yield a series of dithiocarbamates . These interactions are crucial for the synthesis of intermediates required for the preparation of C-2 and C-3 substituted pyrazolo[1,5-a]pyrimidines . The nature of these interactions involves the formation of covalent bonds, which are essential for the stability and functionality of the resulting compounds.

Cellular Effects

The effects of 3-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to cause severe skin burns and eye damage, indicating its potential cytotoxic effects . The compound’s impact on cell signaling pathways can lead to alterations in cellular responses, which may affect overall cell function and viability.

Molecular Mechanism

The molecular mechanism of 3-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride involves its interaction with biomolecules at the molecular level. The compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression, which are critical for the regulation of various cellular processes. The trifluoromethyl group in the compound plays a crucial role in its binding affinity and specificity towards target biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is water-reactive and can produce flammable gases upon contact with water . This reactivity can lead to the degradation of the compound over time, affecting its efficacy and safety in long-term experiments.

Dosage Effects in Animal Models

The effects of 3-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while at higher doses, it can cause toxic or adverse effects. The threshold effects observed in these studies are crucial for determining the safe and effective dosage range for the compound. High doses of the compound have been associated with severe cytotoxic effects, including skin burns and eye damage .

Metabolic Pathways

3-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that are essential for its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s role in the synthesis of intermediates for pyrazolo[1,5-a]pyrimidines highlights its importance in metabolic pathways .

Transport and Distribution

The transport and distribution of 3-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions are crucial for the compound’s localization and accumulation in target tissues. The compound’s high electronegativity and large steric hindrance influence its transport and distribution properties .

Subcellular Localization

The subcellular localization of 3-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These factors are essential for the compound’s activity and function within cells. The compound’s localization in specific subcellular compartments can affect its interactions with target biomolecules and its overall efficacy .

Eigenschaften

IUPAC Name |

3-[[3-(trifluoromethyl)phenyl]methoxy]benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClF3O2/c16-14(20)11-4-2-6-13(8-11)21-9-10-3-1-5-12(7-10)15(17,18)19/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJYYNUJDVWTSKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)COC2=CC=CC(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401211870 | |

| Record name | 3-[[3-(Trifluoromethyl)phenyl]methoxy]benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401211870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160260-72-9 | |

| Record name | 3-[[3-(Trifluoromethyl)phenyl]methoxy]benzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160260-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[[3-(Trifluoromethyl)phenyl]methoxy]benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401211870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![12',14'-Dioxa-2',8'-diazaspiro[piperidine-4,7'-tetracyclo[7.7.0.0^{2,6}.0^{11,15}]hexadecane]-1'(9'),3',5',10',15'-pentaene hydrochloride](/img/structure/B1393831.png)

![Sodium 3'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonate](/img/structure/B1393837.png)

![5-Oxo-1-[4-(propoxycarbonyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B1393840.png)

![1-[4-(4-Methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1393841.png)

![Ethyl 6-formylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1393842.png)